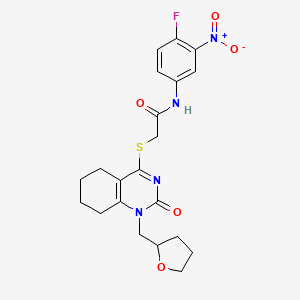
N-(4-fluoro-3-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-fluoro-3-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H23FN4O5S and its molecular weight is 462.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-fluoro-3-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide (CAS Number: 899951-90-7) is a complex organic compound that has garnered attention for its potential biological activities. The compound features a unique structure incorporating a nitrophenyl moiety and a hexahydroquinazoline derivative, which may influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C21H23FN4O5S, with a molecular weight of 462.5 g/mol. Its structure is characterized by the presence of both fluorine and nitro substituents on the aromatic ring, which can significantly affect its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H23FN4O5S |
| Molecular Weight | 462.5 g/mol |
| CAS Number | 899951-90-7 |
Anticancer Potential
Several studies have explored the anticancer potential of quinazoline derivatives. For example, compounds containing the hexahydroquinazoline framework have demonstrated cytotoxic effects against various cancer cell lines, including human acute promyelocytic leukemia HL-60 cells . The mechanism often involves the inhibition of critical cellular pathways, leading to apoptosis in cancer cells.
The biological activity of this compound may involve:
- Enzyme Inhibition : The presence of the nitro group can enhance binding affinity to target enzymes.
- Cellular Signaling Modulation : It may interact with specific receptors or signaling pathways that regulate cell growth and apoptosis.
- Antioxidant Activity : Similar compounds have shown antioxidant properties which contribute to their therapeutic effects against oxidative stress-related diseases .
Study on Antitumor Activity
In a comparative study involving various quinazoline derivatives, one compound showed significant inhibitory effects on breast cancer cell lines with an IC50 value considerably lower than standard chemotherapy agents like cisplatin . This suggests that this compound could potentially exhibit similar anticancer properties.
Antimicrobial Screening
Another study screened various thiadiazole derivatives for antimicrobial activity against E. coli and S. aureus. Compounds structurally related to our target compound displayed good to moderate antibacterial activity . This reinforces the potential for N-(4-fluoro-3-nitrophenyl)-2-((2-oxo...) to possess similar effects due to its structural components.
Eigenschaften
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2-[[2-oxo-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O5S/c22-16-8-7-13(10-18(16)26(29)30)23-19(27)12-32-20-15-5-1-2-6-17(15)25(21(28)24-20)11-14-4-3-9-31-14/h7-8,10,14H,1-6,9,11-12H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWHKFRADNTVNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC(=O)NC4=CC(=C(C=C4)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














